molecular formula C8H5BrClN B8230742 3-Bromo-5-chloro-2-methylbenzonitrile

3-Bromo-5-chloro-2-methylbenzonitrile

Cat. No.: B8230742
M. Wt: 230.49 g/mol
InChI Key: XCGFALYBVXIJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-2-methylbenzonitrile (C₈H₅BrClN, molecular weight: 234.49 g/mol) is a halogenated aromatic nitrile featuring bromine, chlorine, and methyl substituents at positions 3, 5, and 2, respectively, on the benzene ring. This compound is part of a broader class of benzonitrile derivatives, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability.

Properties

IUPAC Name

3-bromo-5-chloro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGFALYBVXIJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methylbenzonitrile typically involves the bromination and chlorination of 2-methylbenzonitrile. The process can be carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methylbenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-5-chloro-2-methylbenzonitrile is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methylbenzonitrile is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the compound to form new chemical bonds and structures, which can interact with various molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its application, such as drug development or material synthesis .

Comparison with Similar Compounds

5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)

  • Substituents : Bromine at position 5, hydroxyl (-OH) at position 2.
  • Key Properties :
    • Forms infinite 1D chains via O–H⋯N hydrogen bonding (O⋯N distances: 2.805–2.810 Å), enhancing crystal packing stability .
    • Planar molecular geometry (RMSD: 0.0334–0.2747 Å) with minimal deviation from the aromatic plane.
  • Applications : Used in synthesizing antiretroviral drugs, cancer therapies, and osteoporosis treatments .

5-Bromo-2-hydroxy-3-methylbenzonitrile (C₈H₆BrNO)

  • Substituents : Bromine (position 5), hydroxyl (position 2), and methyl (position 3).
  • Methyl substitution at position 3 introduces steric effects that may alter reactivity compared to the target’s 2-methyl group.
  • Applications: Not explicitly stated, but high similarity suggests overlapping roles in bioactive molecule synthesis .

3-(Bromomethyl)-5-chlorobenzonitrile (C₈H₅BrClN)

  • Substituents : Bromomethyl (-CH₂Br) at position 3, chlorine at position 4.
  • Key Properties :
    • Bromomethyl group offers a reactive site for nucleophilic substitution, unlike the inert methyl group in the target compound .
    • Shared molecular formula with the target compound but distinct reactivity profiles due to substituent positioning.

3-Acetyl-5-bromo-2-hydroxybenzonitrile (C₉H₆BrNO₂)

  • Substituents : Acetyl (-COCH₃) at position 3, bromine at position 5, hydroxyl at position 2.
  • Hydroxyl group enables hydrogen bonding, contrasting with the target’s non-polar methyl group.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Bromo-5-chloro-2-methylbenzonitrile Br (3), Cl (5), CH₃ (2) C₈H₅BrClN 234.49 Lipophilic; drug intermediate
5-Bromo-2-hydroxybenzonitrile Br (5), OH (2) C₇H₄BrNO 212.02 Hydrogen bonding; pharmaceuticals
5-Bromo-2-hydroxy-3-methylbenzonitrile Br (5), OH (2), CH₃ (3) C₈H₆BrNO 226.04 High structural similarity (0.96)
3-(Bromomethyl)-5-chlorobenzonitrile CH₂Br (3), Cl (5) C₈H₅BrClN 234.49 Reactive bromomethyl group
3-Acetyl-5-bromo-2-hydroxybenzonitrile COCH₃ (3), Br (5), OH (2) C₉H₆BrNO₂ 240.05 Electron-withdrawing acetyl group

Key Findings and Implications

  • Substituent Effects: Halogen position (e.g., bromine at 3 vs. 5) influences electronic distribution and steric hindrance. Polar groups (e.g., -OH) enhance solubility and intermolecular interactions, whereas non-polar groups (e.g., -CH₃) improve lipid solubility.
  • Synthetic Utility : Bromine and chlorine atoms serve as handles for cross-coupling reactions, while nitrile groups enable further functionalization.
  • Research Gaps : Detailed thermodynamic data (e.g., melting points, solubility) and biological activity profiles for the target compound remain unaddressed in the literature, warranting further study.

Biological Activity

3-Bromo-5-chloro-2-methylbenzonitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile functional group. Its molecular formula is C9H6BrClNC_9H_6BrClN, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H6BrClNC_9H_6BrClN
  • Molecular Weight : 232.51 g/mol
  • Functional Groups : Bromine (Br), Chlorine (Cl), Nitrile (-C≡N)

The presence of halogen atoms and a nitrile group may influence the compound's biological activity, affecting its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance lipophilicity and modulate binding affinity, which is crucial for therapeutic applications. The nitrile group may also participate in nucleophilic attacks, facilitating various biochemical interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzofuroxan derivatives have shown intrinsic apoptosis induction in melanoma cells through the modulation of AKT/BIM signaling pathways . This suggests that halogenated benzonitriles could potentially serve as leads in developing new anticancer agents.

Antimicrobial Properties

Halogenated compounds, including those similar to this compound, have demonstrated antimicrobial activity. Research has shown that the introduction of halogens can enhance the potency of compounds against various bacterial strains. The precise mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be summarized as follows:

SubstituentEffect on Activity
Bromine (Br)Increases lipophilicity and enhances binding affinity to targets
Chlorine (Cl)Modulates electronic properties, potentially improving interaction with receptors
Methyl GroupInfluences steric hindrance and solubility, impacting overall bioavailability

The combination of these substituents contributes to the compound's unique biological profile.

Case Studies

  • Anticancer Screening : A study evaluated various benzonitrile derivatives for their anticancer properties using human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against melanoma cells .
  • Antimicrobial Testing : In another investigation, several halogenated benzonitriles were tested against common pathogens. The findings revealed that these compounds showed promising antibacterial activity, suggesting their potential use in developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.